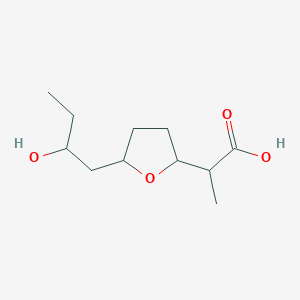
5-(3-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que pertenece a la clase de los triazoles. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo clorofenil y un grupo metilbencilidenamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(3-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol típicamente implica la reacción de 3-clorobenzaldehído con 4-metilbencilidenohidrazina para formar la hidrazona correspondiente. Este intermedio se cicla luego con tiourea en condiciones ácidas para producir el compuesto triazol deseado. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla en etanol u otro solvente adecuado durante varias horas para asegurar la ciclación completa.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(3-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo imina puede reducirse para formar la amina correspondiente.
Sustitución: El grupo clorofenil puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para sustituir el átomo de cloro.
Principales productos
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Aminas correspondientes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(3-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente terapéutico debido a su capacidad para interactuar con objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de 5-(3-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede interactuar con enzimas y proteínas, potencialmente inhibiendo su actividad. Los grupos clorofenil y metilbencilidenamino pueden mejorar la afinidad de unión y la especificidad del compuesto para ciertos objetivos biológicos. El grupo tiol también puede participar en reacciones redox, influyendo aún más en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(3-Clorofenil)-4-((2-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol
- 5-(4-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol
- 5-(3-Clorofenil)-4-((3-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol
Singularidad
5-(3-Clorofenil)-4-((4-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol es único debido a la disposición específica de sus grupos funcionales, que pueden influir en su reactividad y actividad biológica. La presencia del grupo 3-clorofenil y el grupo 4-metilbencilidenamino proporciona un entorno químico distinto que puede afectar la interacción del compuesto con objetivos moleculares y su estabilidad general.
Propiedades
Número CAS |
478255-12-8 |
|---|---|
Fórmula molecular |
C16H13ClN4S |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S/c1-11-5-7-12(8-6-11)10-18-21-15(19-20-16(21)22)13-3-2-4-14(17)9-13/h2-10H,1H3,(H,20,22)/b18-10+ |
Clave InChI |
KPONNSOFNJSYDD-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12042432.png)



![1-[(4-Chlorophenyl)amino]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042459.png)




![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)

